molecular formula C13H7F2IO B1359014 3,4-Difluoro-3'-iodobenzophenone CAS No. 951891-71-7

3,4-Difluoro-3'-iodobenzophenone

Cat. No.: B1359014
CAS No.: 951891-71-7
M. Wt: 344.09 g/mol
InChI Key: UNBGRVIJMXBSHT-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H7F2IO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’-iodobenzophenone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for 3,4-Difluoro-3’-iodobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with sodium borohydride can produce an alcohol .

Scientific Research Applications

3,4-Difluoro-3’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-4-fluorobenzophenone: Similar but with different substitution patterns, affecting its reactivity and applications.

    4-Iodo-3,5-difluorobenzophenone: Another isomer with different properties and uses

Uniqueness

3,4-Difluoro-3’-iodobenzophenone is unique due to the specific positioning of the fluorine and iodine atoms, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution and coupling reactions .

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBGRVIJMXBSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260392
Record name (3,4-Difluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-71-7
Record name (3,4-Difluorophenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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